2-(3-Bromophenyl)malondialdehyde
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Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds involves various strategies. For instance, 2-phenylthioallyl bromides are derived from allyl phenyl sulfides through a process of dibromination followed by dehydrobromination, which is then used to cause the 2-phenylthioallylation of aldehydes . Another synthesis method includes the formation of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehy
Scientific Research Applications
1. Role in Malondialdehyde (MDA) Research
2-(3-Bromophenyl)malondialdehyde is closely related to Malondialdehyde (MDA), a biomarker for oxidative stress. MDA is a major product of lipid peroxidation and is frequently used to indicate oxidative damage in biological systems. For instance, Nielsen et al. (1997) established reliable reference intervals for plasma malondialdehyde, which is used as an indicator of lipid peroxidation and oxidative stress in clinical settings (Nielsen et al., 1997).
2. Application in Biochemical Analysis Methods
Compounds structurally related to MDA, such as 2-(3-Bromophenyl)malondialdehyde, are significant in developing and validating analytical methods for MDA detection. Cighetti et al. (2002) discussed using methyl malondialdehyde as an internal standard for MDA detection, indicating the importance of structurally similar compounds in enhancing the reliability of MDA measurements (Cighetti et al., 2002).
3. Implications in Diabetes Mellitus
Studies on MDA, a compound related to 2-(3-Bromophenyl)malondialdehyde, have shown its significance in conditions like diabetes mellitus. Slatter et al. (2000) discussed how MDA, a by-product of lipid oxidation, is considerably increased in diabetes, indicating its potential as a biomarker in this context (Slatter et al., 2000).
4. Use in Synthesis of Biomedically Relevant Compounds
Compounds like 2-(3-Bromophenyl)malondialdehyde are used in synthesizing biologically important compounds. For example, Li et al. (2011) described the synthesis of aza-quaternary carbon derivatives using related compounds, which are precursors for various alkaloids (Li et al., 2011).
5. Involvement in Chemical Reaction Mechanisms
Its structural analogs are involved in various chemical reaction mechanisms, providing insights into complex biochemical processes. Luo et al. (2021) discussed the copper-catalyzed lactamization of related compounds, highlighting the diverse applications of these types of chemicals in organic chemistry (Luo et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBBNWPPNCLEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409192 |
Source
|
Record name | 2-(3-Bromophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)malondialdehyde | |
CAS RN |
791809-62-6 |
Source
|
Record name | 2-(3-Bromophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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